molecular formula C6H6N2O2S B6282515 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid CAS No. 1556498-23-7

4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid

Katalognummer B6282515
CAS-Nummer: 1556498-23-7
Molekulargewicht: 170.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid, or CPTCA, is a cyclic compound that has been used in a variety of scientific research applications. It is a synthetic organic compound with a molecular weight of 166.20 g/mol, and it can be used in the synthesis of both organic and inorganic compounds. CPTCA has been used in a variety of biochemical and physiological studies, and it has been found to have a number of effects on a variety of biological systems.

Wissenschaftliche Forschungsanwendungen

CPTCA has been used in a variety of scientific research applications. It has been used in the synthesis of both organic and inorganic compounds, and it has been used in the synthesis of a variety of drugs, including anti-cancer drugs. It has also been used in the synthesis of other compounds, such as dyes and pigments. In addition, CPTCA has been used in the synthesis of a variety of polymeric materials, including polyurethanes and polyesters.

Wirkmechanismus

The mechanism of action of CPTCA is not fully understood. However, it is believed that CPTCA acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, CPTCA has been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
CPTCA has been found to have a number of effects on a variety of biological systems. It has been found to have anti-inflammatory and analgesic effects, and it has been found to reduce the production of prostaglandins and other inflammatory mediators. In addition, CPTCA has been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. CPTCA has also been found to have anti-oxidant effects, and it has been found to reduce the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

CPTCA has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, CPTCA is soluble in a variety of solvents, which makes it easy to use in a variety of experiments. However, CPTCA has a number of limitations for use in laboratory experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or heat, which makes it difficult to use in experiments that require long-term storage.

Zukünftige Richtungen

The potential future directions for CPTCA research are numerous. Further research could be conducted on the mechanism of action of CPTCA and its effects on a variety of biological systems. In addition, further research could be conducted on the synthesis of CPTCA and its use in the synthesis of a variety of compounds. Finally, further research could be conducted on the use of CPTCA in the synthesis of drugs and other materials, such as polymers and dyes.

Synthesemethoden

CPTCA can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This reaction involves the reaction of two esters with a base, such as potassium hydroxide, to form a cyclic compound. In the case of CPTCA, the two esters used are 4-methylpentanoic acid and 3-methyl-2-thiophenecarboxylic acid. The reaction is carried out in an aqueous solution, and the resulting product is then purified using column chromatography. Other synthesis methods, such as the Biginelli reaction, can also be used to synthesize CPTCA.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinylthiophene-3-carboxylic acid, which is cyclized with phosphorous oxychloride to form 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "thionyl chloride", "hydrazine hydrate", "phosphorous oxychloride" ], "Reaction": [ "2-aminothiophene-3-carboxylic acid is reacted with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid.", "2-chlorothiophene-3-carboxylic acid is then reacted with hydrazine hydrate to form 2-hydrazinylthiophene-3-carboxylic acid.", "2-hydrazinylthiophene-3-carboxylic acid is cyclized with phosphorous oxychloride to form 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid." ] }

CAS-Nummer

1556498-23-7

Produktname

4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid

Molekularformel

C6H6N2O2S

Molekulargewicht

170.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.